Fmoc-Pro-Gly-OH (CAS 250695-65-9) is a high-purity, protected dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS). It is specifically designed for the efficient incorporation of the Pro-Gly motif, a sequence known to present synthetic challenges, including the potential for side reactions and on-resin aggregation. The Pro-Gly sequence disrupts typical peptide secondary structures, which can be advantageous for improving the solubility of the final peptide but complicates synthesis by increasing the risk of incomplete reactions and the formation of deletion sequences. Using a pre-formed, high-purity dipeptide like Fmoc-Pro-Gly-OH is a primary strategy to mitigate these risks and improve the overall yield and purity of the target peptide.
Attempting to substitute Fmoc-Pro-Gly-OH with a stepwise coupling of individual Fmoc-Pro-OH and H-Gly-OH units introduces significant process risks. The primary failure mode is the intramolecular cyclization of the resin-bound H-Gly-Pro-Resin intermediate immediately following Fmoc deprotection of proline, which forms a stable six-membered diketopiperazine (DKP) ring. This side reaction cleaves the dipeptide from the resin, irreversibly terminating chain elongation and drastically reducing the yield of the full-length target peptide. This risk is particularly acute for sequences with C-terminal proline or glycine. Procuring the pre-coupled Fmoc-Pro-Gly-OH dipeptide completely circumvents the formation of the susceptible dipeptidyl-resin intermediate, thereby eliminating this major pathway for impurity generation and yield loss, a critical consideration for ensuring batch-to-batch reproducibility and simplifying final purification.
The primary procurement driver for Fmoc-Pro-Gly-OH is the prevention of diketopiperazine (DKP) formation, a major side reaction in SPPS. When proline is the second amino acid coupled to the resin, the liberated N-terminal amine of the subsequent amino acid (e.g., Glycine) can attack the ester linkage to the resin, forming a DKP and cleaving the dipeptide. Studies on similar Pro-containing sequences demonstrate this is a dominant side reaction. Using the pre-formed Fmoc-Pro-Gly-OH dipeptide entirely bypasses the vulnerable H-Gly-Pro-resin intermediate, preventing the intramolecular aminolysis reaction. This shifts the process outcome from a mixture of target peptide and DKP-related impurities to a cleaner crude product with a significantly higher proportion of the desired full-length sequence.
| Evidence Dimension | Side-Reaction Propensity |
| Target Compound Data | Forms no DKP-related byproducts as the susceptible intermediate is never generated. |
| Comparator Or Baseline | Sequential coupling of H-Gly-OH onto a Pro-Resin intermediate, which is highly susceptible to base-catalyzed intramolecular cyclization. |
| Quantified Difference | Eliminates a primary, high-propensity failure pathway, significantly improving crude purity and final yield. |
| Conditions | Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) conditions, particularly during the base-mediated Fmoc deprotection step. |
This directly increases process yield and simplifies purification, reducing manufacturing costs and improving batch consistency.
Peptide chains containing hydrophobic or β-branched amino acids often aggregate on the solid support, leading to poor solvation and incomplete coupling reactions, a phenomenon known as a 'difficult sequence'. The Pro-Gly motif acts as a 'structure-breaker', favoring unordered coils that can improve peptide solubility and disrupt the inter-chain β-sheet formation responsible for aggregation. By introducing the Pro-Gly unit in a single, efficient coupling step, Fmoc-Pro-Gly-OH helps maintain the solvation and reactivity of the growing peptide chain. This contrasts with stepwise coupling, where an initial difficult coupling of Proline could initiate aggregation that hinders the subsequent, and all future, coupling steps.
| Evidence Dimension | Aggregation Propensity |
| Target Compound Data | Introduces a known 'structure-breaking' motif in one step, helping to maintain peptide chain solvation and reactivity. |
| Comparator Or Baseline | Stepwise coupling, which risks initiating on-resin aggregation, leading to failed or incomplete subsequent coupling steps. |
| Quantified Difference | Improves synthetic success rate for sequences known to be prone to aggregation. |
| Conditions | Fmoc-SPPS of hydrophobic or long (>15 residues) peptides. |
For automated synthesis or the production of long or hydrophobic peptides, this improves the probability of obtaining the full-length product and reduces sequence-related batch failures.
Fmoc-Pro-Gly-OH is fully compatible with the most common and milder Fmoc/tBu orthogonal protection strategy used in modern peptide synthesis. The Fmoc group is selectively removed with a mild base (e.g., piperidine), while side-chain protecting groups and resin linkage are stable until the final strong acid cleavage (e.g., TFA). This offers a significant process advantage over the alternative Boc/Bzl strategy, which requires repeated use of moderately strong acid for deprotection and extremely harsh, hazardous acids like hydrofluoric acid (HF) for final cleavage. The use of Fmoc-Pro-Gly-OH fits seamlessly into established, widely automated, and safer Fmoc-based workflows without requiring specialized equipment for handling reagents like HF.
| Evidence Dimension | Process Compatibility & Safety |
| Target Compound Data | Fully compatible with mild, base-labile Fmoc deprotection and TFA-based cleavage. |
| Comparator Or Baseline | Boc-Pro-Gly-OH, which requires harsher, repetitive acid deprotection and hazardous final cleavage conditions (e.g., HF). |
| Quantified Difference | Allows use of standard, safer, and more common automated synthesis platforms without protocol redevelopment. |
| Conditions | Standard Solid-Phase Peptide Synthesis (SPPS) for research and manufacturing. |
This ensures immediate integration into existing laboratory and manufacturing workflows, avoiding the significant capital, safety, and validation costs associated with switching to a harsher Boc-based chemistry.
The Pro-Gly sequence is a fundamental repeating unit in collagen and is prevalent in proline-rich domains that mediate protein-protein interactions. Using Fmoc-Pro-Gly-OH significantly streamlines the synthesis of these repetitive sequences by reducing the number of coupling cycles and, critically, by preventing the formation of DKP-related deletion impurities that would otherwise plague a stepwise synthesis.
In automated SPPS, ensuring complete reactions at every step is paramount. For sequences identified as 'difficult' due to hydrophobicity or length, Fmoc-Pro-Gly-OH serves as a strategic process tool. By introducing the aggregation-disrupting Pro-Gly motif in a single, reliable step, it mitigates the risk of incomplete couplings and batch failure, improving the overall success rate of synthesizing challenging targets.
For therapeutic or diagnostic peptide manufacturing, process control and impurity profiles are critical. The primary benefit of Fmoc-Pro-Gly-OH is risk mitigation. By designing a synthesis route that uses this dipeptide, manufacturers can eliminate a known and significant side reaction (DKP formation), leading to a cleaner crude product, a more predictable impurity profile, simplified downstream purification, and improved batch-to-batch consistency.
Irritant